![molecular formula C9H7BrOS B1290149 7-Bromothiochroman-4-one CAS No. 13735-16-5](/img/structure/B1290149.png)
7-Bromothiochroman-4-one
Overview
Description
Scientific Research Applications
Medicinal Chemistry: Antileishmanial Agents
7-Bromothiochroman-4-one: derivatives have been synthesized and evaluated for their potential as antileishmanial agents. These compounds have shown promising biological activities due to their structural relationship with chromones, which are known as privileged scaffolds in medicinal chemistry . The presence of a vinyl sulfone moiety in particular derivatives has led to high antileishmanial activity and low cytotoxicity, making them significant for further drug development.
Biochemistry: Enzyme Inhibition
In the field of biochemistry, 7-Bromothiochroman-4-one has been identified as a potential inhibitor of certain enzymes. This is particularly relevant in the study of disease mechanisms where enzyme activity is a key factor. The compound’s ability to inhibit enzymes like CYP1A2 can be leveraged to understand and possibly treat diseases where these enzymes play a crucial role .
Pharmaceutical Research: Therapeutic Scaffold
The chroman-4-one framework, to which 7-Bromothiochroman-4-one belongs, is a significant structural entity in pharmaceutical research. It serves as a major building block for a variety of medicinal compounds, exhibiting a broad range of pharmacological activities. This makes it a versatile scaffold for drug designing and development .
Chemical Synthesis: Building Blocks
7-Bromothiochroman-4-one: is used as a building block in chemical synthesis. It is involved in the synthesis of various organic compounds due to its reactive bromine atom and the sulfur-containing heterocycle. Its role in synthetic routes highlights its importance in the creation of complex molecules for further applications .
Material Science: Simulation Visualizations
In material science, 7-Bromothiochroman-4-one can be used in simulation visualizations to understand the properties of materials at the molecular level. Programs like Amber and GROMACS utilize such compounds to produce detailed simulations, which are crucial for designing materials with specific properties .
Environmental Science: Pollutant Analysis
Spectroscopic techniques, which are essential for the qualitative analysis and quantitative detection of environmental pollutants, can utilize 7-Bromothiochroman-4-one . Its physicochemical properties can be analyzed to understand the interaction of pollutants with the environment, aiding in the development of strategies for environmental sustainability .
Mechanism of Action
Target of Action
It is known that chromanone derivatives, to which 7-bromothiochroman-4-one belongs, exhibit a wide range of pharmacological activities .
Mode of Action
Chromanone derivatives are known to interact with various biological targets, leading to diverse biological activities .
Biochemical Pathways
Chromanone derivatives are known to be involved in a variety of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Result of Action
Chromanone derivatives are known to exhibit a wide range of biological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects .
Action Environment
It is known that the compound should be stored in a dry environment at 2-8°c .
properties
IUPAC Name |
7-bromo-2,3-dihydrothiochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrOS/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHFFCUGCPOSIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1=O)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromothiochroman-4-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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